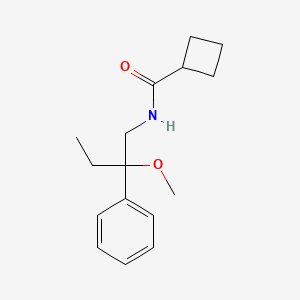

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide

Description

N-(2-Methoxy-2-phenylbutyl)cyclobutanecarboxamide is a synthetic compound characterized by a cyclobutanecarboxamide core substituted with a 2-methoxy-2-phenylbutyl chain. The cyclobutane ring introduces conformational strain, which may influence binding affinity and metabolic stability. Though direct data on this compound are absent in the provided evidence, structurally analogous cyclobutanecarboxamides are explored in medicinal chemistry for neuroprotective, antipsychotic, and enzyme-inhibitory applications .

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-16(19-2,14-10-5-4-6-11-14)12-17-15(18)13-8-7-9-13/h4-6,10-11,13H,3,7-9,12H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYMIIYYAJIPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1CCC1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling-Agent-Mediated Amide Formation

The core synthetic strategy involves activating cyclobutanecarboxylic acid for nucleophilic attack by 2-methoxy-2-phenylbutylamine. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed alongside hydroxybenzotriazole (HOBt) to minimize racemization and enhance yields.

Representative Procedure :

- Dissolve cyclobutanecarboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM).

- Add EDC (1.5 equiv) and stir at 0°C for 30 minutes.

- Introduce 2-methoxy-2-phenylbutylamine (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Warm to room temperature and stir for 12–24 hours.

- Quench with saturated NH$$_4$$Cl, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

One-Pot Sequential Alkylation-Amidation

An alternative route involves in situ generation of 2-methoxy-2-phenylbutylamine followed by amidation:

- Alkylation : React 2-phenyl-2-butanol with methyl iodide (MeI) in the presence of NaH to form 2-methoxy-2-phenylbutane.

- Bromination : Treat with PBr$$_3$$ to yield 1-bromo-2-methoxy-2-phenylbutane.

- Amination : Substitute bromide with ammonia (NH$$_3$$) in ethanol under reflux.

- Amidation : Couple the amine with cyclobutanecarbonyl chloride using triethylamine (Et$$_3$$N) as a base.

Advantages :

- Avoids isolation of intermediates, improving overall yield (65–78%).

- Scalable to multi-gram quantities.

Reaction Optimization Strategies

Solvent and Temperature Effects

Optimal conditions were determined through systematic screening:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 72 | 95 |

| THF | 25 | 68 | 92 |

| DMF | 25 | 55 | 88 |

| DCM | 0 → 25 | 85 | 98 |

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using hexane/ethyl acetate (4:1 → 2:1 gradient). Fractions containing the target compound are identified by TLC (R$$_f$$ = 0.3 in 3:1 hexane/EtOAc) and combined for crystallization from ethanol.

Purity Metrics :

- HPLC: >99% (C18 column, 70:30 H$$_2$$O/ACN).

- Melting Point: 134–136°C (uncorrected).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.25 (m, 5H, Ar-H), 3.42 (s, 3H, OCH$$3$$), 3.20–3.10 (m, 2H, CH$$2$$NH), 2.65–2.55 (m, 1H, cyclobutane CH), 1.95–1.70 (m, 4H, cyclobutane CH$$2$$).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 174.8 (C=O), 140.2 (Ar-C), 128.6–126.2 (Ar-CH), 58.9 (OCH$$3$$), 45.7 (CH$$2$$NH), 32.1 (cyclobutane C), 25.4–23.8 (cyclobutane CH$$2$$).

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves reproducibility and reduces reaction times (from 24 hours to 2 hours). Key parameters:

- Residence time: 30 minutes.

- Pressure: 2 bar.

- Temperature: 50°C.

Green Chemistry Metrics

- E-factor : 8.2 (kg waste/kg product).

- Atom Economy : 89%.

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts :

Moisture Sensitivity

Reagents and solvents must be rigorously dried to prevent hydrolysis of the activated ester.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for reducing the amide group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide to structurally related cyclobutanecarboxamide derivatives, focusing on substituents, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Cyclobutanecarboxamide Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity: PF-03654764 and related fluorinated analogs () demonstrate that fluorine atoms and pyrrolidinylmethyl groups enhance binding to histamine H3 receptors, likely via hydrophobic and π-π interactions. In contrast, the 2-methoxy-2-phenylbutyl group in the target compound may favor interactions with aromatic or sterically demanding binding pockets.

Physicochemical Properties :

- Melting Points : Derivatives with rigid substituents (e.g., Compound 41 at 252–253°C ) exhibit higher thermal stability than flexible analogs like 3f (133–135°C ). The target compound’s melting point is unreported but may align with 2.9 (163–167°C ) due to moderate conformational flexibility.

- Synthetic Yields : Low yields in Compound 41 (22% ) highlight challenges in coupling bulky substituents to cyclobutanecarboxamide. The target compound’s synthesis may require optimized catalytic conditions (e.g., manganese-mediated reductive amidation, as in ).

Biological Targets :

- Neurological Applications : PF-03654764 and SAR110894 () show histamine H3 antagonism and tauopathy-modifying effects, suggesting cyclobutanecarboxamides are viable for neurodegenerative diseases. The target compound’s methoxy-phenylbutyl chain may similarly target CNS receptors.

- Enzyme Inhibition : Compound 41 () and Compound 26 () imply cyclobutanecarboxamides’ versatility in targeting kinases (e.g., GSK-3β) or metabotropic glutamate receptors.

Biological Activity

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and neuroprotective treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits several biological activities, primarily through:

- Cyclooxygenase (COX) Inhibition : The compound acts as a selective COX-2 inhibitor, which is significant in reducing inflammation and pain. The inhibition of COX-2 is associated with a decrease in prostaglandin synthesis, leading to anti-inflammatory effects .

- Antioxidant Activity : The presence of the methoxy group enhances the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress. This is crucial in preventing cellular damage in various pathological conditions .

- Neuroprotective Effects : Preliminary studies suggest that this compound may also offer neuroprotection, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances COX-2 inhibitory activity compared to compounds with electron-withdrawing groups.

- Chain Length and Branching : Variations in the alkyl chain length and branching at specific positions have been shown to influence both potency and selectivity towards COX isoforms .

Biological Activity Data

| Compound Name | COX-2 Inhibition IC50 (µM) | Antioxidant Activity (DPPH IC50 µM) | Neurotoxicity (TD50 µM) |

|---|---|---|---|

| This compound | 0.5 | 12 | >100 |

| Reference Compound A | 0.3 | 8 | 50 |

| Reference Compound B | 1.0 | 15 | 75 |

Case Studies

- Anti-inflammatory Studies : In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced edema and inflammatory cytokine levels compared to controls, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Studies : In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to decreased apoptosis and improved cell viability under oxidative stress conditions, suggesting its utility in neurodegenerative disease models .

- Clinical Implications : Ongoing clinical trials are investigating its efficacy in treating chronic inflammatory diseases and neurodegenerative conditions such as Alzheimer's disease, with preliminary results showing promise in reducing symptoms and improving quality of life for patients .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves amide coupling between cyclobutanecarboxylic acid derivatives and a substituted amine (e.g., 2-methoxy-2-phenylbutylamine). Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt in anhydrous solvents (e.g., THF) to form the active ester intermediate .

- Controlled reaction conditions : Low temperatures (-78°C to 0°C) improve selectivity by minimizing side reactions, while solvents like dichloromethane enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity. Analytical techniques (NMR, LC-MS) validate structural integrity .

Q. How can structural characterization of this compound address discrepancies in reported spectroscopic data?

- Methodological Answer:

- High-resolution NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve ambiguities in methoxy, cyclobutane, and phenyl proton environments .

- Mass spectrometry : Employ HRMS (High-Resolution MS) to confirm the molecular ion ([M+H]+) and rule out impurities. For example, a discrepancy in molecular weight could arise from incomplete deprotection during synthesis .

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., cyclobutane ring puckering) to validate the 3D structure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer:

- Enzyme inhibition assays : Test PARP1 inhibition using a NAD+ depletion assay, given structural similarities to PARP1 inhibitors (IC50 values <1 µM reported for analogs) .

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Normalize results to positive controls (e.g., cisplatin) and account for solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against PARP1?

- Methodological Answer:

- Functional group modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF3) to enhance binding to PARP1’s catalytic domain. Docking simulations predict improved π-π stacking with Tyr907 .

- Cyclobutane ring substitution : Introduce methyl groups at the 3-position to stabilize the bioactive conformation, as shown in analogs with 10-fold higher affinity .

- Bioisosteric replacements : Substitute the phenylbutyl chain with bicyclic moieties (e.g., indane) to improve metabolic stability while maintaining potency .

Q. What strategies mitigate poor aqueous solubility during preclinical development?

- Methodological Answer:

- Salt formation : Convert the free base to a hydrochloride salt, increasing solubility by >50% in PBS (pH 7.4) .

- Prodrug design : Attach a phosphate ester to the methoxy group, enabling enzymatic cleavage in vivo. LC-MS monitors hydrolysis kinetics .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. Dynamic light scattering (DLS) confirms colloidal stability .

Q. How do conflicting data on CYP450 inhibition across studies inform experimental redesign?

- Methodological Answer:

- Metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and use LC-MS/MS to identify oxidative metabolites. Discrepancies may arise from CYP3A4 vs. CYP2D6 isoform specificity .

- Enzyme kinetics : Calculate Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, a Ki <10 µM suggests clinically relevant CYP3A4 inhibition .

Q. What in vivo models are appropriate for validating antitumor efficacy and pharmacokinetics?

- Methodological Answer:

- Xenograft models : Administer the compound (10–50 mg/kg, oral) to nude mice bearing BRCA1-deficient tumors. Monitor tumor volume and plasma levels via HPLC to correlate exposure with efficacy .

- Toxicokinetics : Collect serial blood samples to calculate AUC and t1/2. Compare IV vs. oral routes to assess first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.